molecular formula C7H13BrO2 B6251198 methyl 5-bromohexanoate CAS No. 41796-82-1

methyl 5-bromohexanoate

Cat. No.: B6251198
CAS No.: 41796-82-1
M. Wt: 209.08 g/mol
InChI Key: RBPZFOFVKHYUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Alkanoates as Key Synthons

Halogenated alkanoates, including α-haloesters, are highly valued as key synthons in organic synthesis. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. The halogen atom in these compounds serves as a good leaving group in nucleophilic substitution reactions, while the ester moiety can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols. This dual reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.

Furthermore, the electron-withdrawing nature of the halogen and the ester group can influence the acidity of the α-proton, facilitating enolate formation. These enolates are key intermediates in a variety of carbon-carbon bond-forming reactions, further expanding the synthetic utility of halogenated alkanoates. The ability to participate in both nucleophilic substitutions and enolate-based reactions makes these compounds versatile building blocks for the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Historical and Contemporary Research Context of Bromoesters

Bromoesters, a specific subclass of haloesters, have a rich history in organic synthesis. One of the most notable early applications is the Reformatsky reaction, discovered by Sergey Reformatsky in 1887. numberanalytics.combyjus.com This reaction involves the treatment of an α-bromoester with zinc metal to form an organozinc intermediate, which then reacts with an aldehyde or ketone to produce a β-hydroxyester. numberanalytics.comwikipedia.orgpsiberg.com The Reformatsky reaction remains a valuable tool for carbon-carbon bond formation and has been the subject of continuous research and refinement. numberanalytics.comwikipedia.org

In contemporary research, the scope of bromoester chemistry has expanded significantly. Modern synthetic methods have enabled more selective and efficient transformations involving these reagents. For instance, advancements in catalysis have allowed for the use of other metals besides zinc in Reformatsky-type reactions, broadening the substrate scope and improving reaction conditions. wikipedia.org Furthermore, bromoesters are now employed in a wider range of reactions beyond the classic Reformatsky condensation, including atom transfer radical polymerization (ATRP), cross-coupling reactions, and the synthesis of various heterocyclic compounds.

Position of Methyl 5-Bromohexanoate within the Research Landscape of Functionalized Aliphatic Compounds

This compound is a specific example of a bromoester that has found its niche in the broader field of functionalized aliphatic compounds. Unlike α-bromoesters, the bromine atom in this compound is located at the 5-position, which influences its reactivity. While it can still undergo nucleophilic substitution at the bromine-bearing carbon, the distance from the ester group means that enolate chemistry at the α-position is not a primary reaction pathway.

Instead, the utility of this compound often lies in its ability to act as a bifunctional linker. The bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities, while the ester group provides a handle for further transformations. This makes it a valuable precursor for the synthesis of long-chain functionalized molecules and for the construction of cyclic compounds through intramolecular reactions. For example, it can be used in the synthesis of substituted caprolactams or other six-membered heterocyclic systems. Its specific structure allows for the introduction of a five-carbon chain with a reactive handle at one end and a modifiable ester at the other, providing a strategic advantage in multistep synthetic sequences.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂ nih.gov
Molecular Weight 209.08 g/mol nih.gov
CAS Number 41796-82-1 nih.gov
Boiling Point 202.8±23.0 °C (Predicted) chemicalbook.com
Density 1.297±0.06 g/cm³ (Predicted) chemicalbook.com
IUPAC Name This compound nih.gov

Properties

CAS No.

41796-82-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

methyl 5-bromohexanoate

InChI

InChI=1S/C7H13BrO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

RBPZFOFVKHYUNV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5 Bromohexanoate

Direct Synthetic Routes to Methyl 5-Bromohexanoate

Direct synthetic routes to this compound primarily involve the transformation of precursor molecules through esterification or regioselective bromination.

Esterification Protocols for Brominated Hexanoic Acids

A common and straightforward method for synthesizing this compound is through the esterification of 5-bromohexanoic acid. impurity.comnih.govchemspider.com This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent deprotonation yields the methyl ester. A typical laboratory-scale synthesis involves refluxing 5-bromohexanoic acid with methanol and concentrated sulfuric acid for several hours. prepchem.com After the reaction is complete, the excess methanol is removed, and the product is extracted and purified, often by vacuum distillation, to achieve a high yield. prepchem.com

For instance, a reported procedure involves reacting 22 grams of 6-bromohexanoic acid with 50 ml of methanol and 3 ml of concentrated sulfuric acid, refluxing for 3 hours to yield methyl 6-bromohexanoate (B1238239) with a yield greater than 90% after purification. prepchem.com Although this example illustrates the synthesis of a constitutional isomer, the principle applies directly to the synthesis of this compound from 5-bromohexanoic acid.

Regioselective Bromination of Methyl Hexanoate (B1226103) Precursors

Achieving regioselective bromination at the C5 position of a methyl hexanoate precursor presents a more complex challenge due to the similar reactivity of the C-H bonds along the alkyl chain. nih.govfoodb.ca Direct bromination of methyl hexanoate with common brominating agents often leads to a mixture of constitutional isomers. Therefore, strategies that can direct the bromine atom to the desired position are of significant interest.

One approach involves the use of directing groups or specific reaction conditions that favor bromination at the C5 position. While specific examples for the regioselective bromination of methyl hexanoate to directly yield the 5-bromo derivative are not extensively detailed in the provided search results, the principles of regioselective halogenation are well-established. mdpi.comnih.gov For instance, radical-based halogenation can sometimes be influenced by steric or electronic factors. However, achieving high regioselectivity in aliphatic systems without a directing group is often difficult.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer powerful alternatives for the synthesis of this compound, often providing milder reaction conditions and improved selectivity.

Transition Metal-Catalyzed Syntheses Employing Halogenation Strategies

Transition metal catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of transformations, including C-H functionalization. mdpi.comhanyang.ac.krnih.gov While specific examples of transition metal-catalyzed synthesis of this compound are not explicitly detailed, the general principles can be applied. A hypothetical approach could involve a transition metal catalyst, such as a palladium or copper complex, to facilitate the regioselective bromination of a suitable precursor. These catalysts can operate through various mechanisms, including oxidative addition and reductive elimination, to introduce a bromine atom at a specific position. The development of such catalytic systems remains an active area of research. hanyang.ac.kr

Photoredox Catalysis in the Functionalization of Aliphatic Systems

Photoredox catalysis has gained significant attention as a powerful method for the functionalization of unactivated aliphatic C-H bonds under mild conditions. nih.govnih.govthieme-connect.de This strategy utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process, leading to the formation of reactive radical intermediates. nih.govacs.orgyoutube.com In the context of synthesizing haloalkanes, a photoredox catalyst can be used to generate a bromine radical from a suitable bromine source. This radical can then abstract a hydrogen atom from the aliphatic chain of a methyl hexanoate derivative, followed by radical recombination to introduce the bromine atom.

A general strategy for aliphatic C-H functionalization using an acridinium (B8443388) photoredox catalyst under blue LED irradiation has been reported, enabling the direct conversion of C-H bonds to C-Br bonds. nih.gov This approach offers a promising avenue for the regioselective synthesis of this compound, potentially by controlling the reactivity of the generated radical intermediates.

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. rsc.orgits.ac.idresearchgate.net

For esterification reactions, optimization may involve adjusting the amount of acid catalyst and the reflux time to drive the reaction to completion while minimizing side reactions. In catalytic syntheses, the choice of catalyst, ligand, and solvent can significantly impact the reaction's efficiency and selectivity. For instance, in a study on the synthesis of MOF-5, it was found that the optimal conditions involved heating the reaction mixture at 120 °C for 24 hours. its.ac.id While this example is from a different field, it highlights the importance of systematically varying reaction parameters to achieve the best outcome.

A factorial design approach can be employed to systematically study the effects of multiple variables on the reaction yield. rsc.org This allows for the identification of the optimal set of conditions to produce this compound in high yield and purity.

Below is a table summarizing the key synthetic parameters for the preparation of a related compound, methyl 6-bromohexanoate, which provides insights into the conditions that could be optimized for this compound synthesis.

ParameterConditionYield
Reactant 16-Bromohexanoic Acid (0.11 mole)>90%
Reactant 2Methanol (50 ml)
CatalystConcentrated Sulfuric Acid (3 ml)
Reaction Time3 hours
TemperatureReflux
PurificationVacuum Distillation
Data derived from a synthesis of methyl 6-bromohexanoate, illustrating typical conditions for esterification. prepchem.com

Sustainable and Green Chemistry Aspects in this compound Synthesis

Traditional methods for synthesizing brominated esters often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, leading to significant environmental concerns. Modern synthetic strategies aim to mitigate these issues by adopting greener alternatives. Key areas of improvement include the use of safer brominating agents, development of catalytic systems, and the application of unconventional reaction media and energy sources.

Catalytic Approaches and Greener Reagents

The direct bromination of aliphatic esters or their carboxylic acid precursors is a critical step in the synthesis of this compound. Green approaches in this area focus on replacing stoichiometric and hazardous reagents with catalytic and more benign alternatives.

One promising strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a solid and therefore easier and safer to handle than liquid bromine. It can be used for the α-bromination of carbonyl derivatives under acid-catalyzed conditions. wikipedia.org For the synthesis of related α-bromo aliphatic esters, a method has been patented that uses bromo-succinimide as a catalyst for the bromination of the initial fatty acid, followed by esterification. google.com This process is advantageous as it avoids the use of flammable and malodorous red phosphorus, a common reagent in classical Hell-Volhard-Zelinsky brominations. google.compressbooks.pub The subsequent esterification step in this patented method is catalyzed by a disulfate, which can be recycled, further enhancing the green credentials of the process. google.com

Another class of milder and more selective brominating agents includes bromodimethylsulfonium bromide (BDMS). This reagent has been shown to be effective for the α-monobromination of β-keto esters with high yields at low temperatures, and importantly, without the need for a catalyst or chromatographic separation. acs.org The application of such reagents to the synthesis of this compound could significantly reduce the environmental impact by minimizing waste and avoiding the use of hazardous materials.

Alternative Reaction Media and Energy Sources

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and recyclable solvents.

Ionic Liquids (ILs) have emerged as a promising alternative to traditional volatile organic solvents. These salts, which are liquid at or near room temperature, are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. nih.govresearchinschools.org Brønsted acidic ionic liquids can function as both the solvent and the catalyst in esterification reactions, simplifying the process and allowing for easy separation and recycling of the catalyst. nih.govresearchinschools.org Their use in both the esterification of 5-bromohexanoic acid and the bromination step itself could lead to a significantly greener synthesis of this compound.

Supercritical fluids , particularly supercritical carbon dioxide (scCO₂), offer another environmentally benign solvent alternative. mrforum.commdpi.com scCO₂ is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by adjusting pressure and temperature, allowing for control over solubility and reactivity. mrforum.com Esterification reactions, including those catalyzed by enzymes like lipase, have been successfully carried out in scCO₂. mdpi.com This medium facilitates product separation, as the CO₂ can be returned to a gaseous state by reducing the pressure, leaving behind the solvent-free product.

Microwave irradiation represents an alternative energy source that can accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. nih.gov The combination of microwave heating with greener solvents or even solvent-free "on-water" reactions has been demonstrated for the synthesis of other bromo-organic compounds using reagents like cetyltrimethylammonium tribromide (CTMATB). nih.gov

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing. The use of microfluidic reactors allows for precise control over reaction parameters, enhanced safety, and easier scalability. soton.ac.uk Anodic methoxylation in a flow electrolysis cell has been demonstrated for the synthesis of piperidine (B6355638) derivatives, showcasing the potential of electrochemical methods in a continuous setup. soton.ac.uk A similar approach for the bromination and esterification steps could lead to a more efficient and sustainable production of this compound.

Integrated Green Synthetic Routes

A truly green synthesis of this compound would integrate several of the above principles. For instance, a process could be envisioned that starts with the lipase-catalyzed esterification of a renewable carboxylic acid precursor in scCO₂, followed by a continuous flow bromination using a safer brominating agent like NBS, potentially with photochemical initiation. google.com Another approach could involve a one-pot synthesis in a recyclable ionic liquid that acts as both solvent and catalyst.

The following table summarizes and compares various sustainable approaches applicable to the synthesis of this compound, contrasting them with traditional methods.

Parameter Traditional Method Greener Alternative Key Advantages Relevant Findings
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), Bromodimethylsulfonium bromide (BDMS)Safer handling, higher selectivity, reduced hazardous waste.NBS can be used for α-bromination of carbonyls; BDMS is effective for regioselective monobromination without a catalyst. wikipedia.orgacs.org
Catalyst Stoichiometric PBr₃ (in HVZ reaction)Recyclable disulfates, Brønsted acidic ionic liquids, Carbonyl halidesCatalyst recycling, avoidance of flammable/toxic reagents, dual solvent-catalyst function.Disulfate catalysts in esterification show high yields and can be recycled; acidic ILs combine solvent and catalyst roles. google.comnih.gov
Solvent Chlorinated solvents (e.g., CCl₄)Supercritical CO₂, Ionic Liquids (ILs), Water, AcetonitrileReduced toxicity, recyclability, non-flammable, reduced waste.scCO₂ is an effective medium for enzymatic esterification; ILs allow for easy product separation. researchinschools.orgmdpi.com
Energy Source Conventional heating (reflux)Microwave irradiation, Photochemical initiationFaster reaction times, higher yields, energy efficiency.Microwave irradiation can significantly shorten reaction times for the synthesis of bromo-organic compounds. nih.gov
Process Technology Batch processingContinuous flow chemistryEnhanced safety, better process control, easier scalability.Flow electrochemistry demonstrates efficient and scalable synthesis for related compounds. soton.ac.uk

By embracing these green chemistry principles, the synthesis of this compound can be transformed into a more environmentally responsible and economically viable process.

Reactivity and Mechanistic Investigations of Methyl 5 Bromohexanoate

Nucleophilic Substitution Reactions Involving Methyl 5-Bromohexanoate

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The bromine atom in this compound, attached to a secondary carbon, serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Intermolecular Nucleophilic Displacements

Intermolecular nucleophilic substitution reactions involve the attack of an external nucleophile on the carbon atom bearing the bromine. For a secondary bromide like this compound, both S(_N)1 and S(_N)2 pathways are possible. The choice of solvent, temperature, and the strength of the nucleophile are critical in determining the predominant mechanism.

Hypothetical Reaction Data for Intermolecular Nucleophilic Substitution of this compound

NucleophileReagentSolventProduct
AzideSodium Azide (NaN(_3))DMFMethyl 5-azidohexanoate
Hydroxide (B78521)Sodium Hydroxide (NaOH)Acetone/WaterMethyl 5-hydroxyhexanoate (B1262163)
CyanideSodium Cyanide (NaCN)DMSOMethyl 5-cyanohexanoate
ThiolateSodium thiomethoxide (NaSMe)EthanolMethyl 5-(methylthio)hexanoate

This table is illustrative and based on general reactivity patterns of secondary alkyl bromides. Specific experimental data for this compound is not available in the surveyed literature.

Intramolecular Cyclization Pathways

When a molecule contains both a nucleophile and a leaving group, an intramolecular reaction can occur, leading to the formation of a cyclic product. In the case of a derivative of this compound containing an internal nucleophile, such as a hydroxyl or amino group at the C6 position, intramolecular cyclization could lead to the formation of a five-membered ring, such as a substituted tetrahydrofuran or pyrrolidine (B122466). The rate and efficiency of such cyclizations are governed by factors dictated by Baldwin's rules.

For this compound itself to undergo intramolecular cyclization, a reaction would need to be initiated to generate an internal nucleophile. For instance, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a carbanion that could then displace the bromide. However, such a reaction would likely be in competition with elimination reactions. A more plausible pathway for cyclization would be the Dieckmann condensation of a derivative, but that falls outside the scope of a direct intramolecular substitution at the C-Br bond.

Elimination Reactions Forming Unsaturated Esters

In the presence of a strong base, this compound is expected to undergo elimination reactions to form unsaturated esters. The primary mechanism for a secondary bromide is typically the E2 (bimolecular elimination) pathway, which is favored by strong, sterically hindered bases and higher temperatures. The regioselectivity of the elimination would be expected to follow Zaitsev's rule, favoring the formation of the more substituted alkene.

Potential Products from the Elimination of this compound

BaseProduct(s)
Potassium tert-butoxide (KOtBu)Methyl hex-4-enoate and Methyl hex-5-enoate
Sodium ethoxide (NaOEt)Methyl hex-4-enoate and Methyl hex-5-enoate

This table is speculative. The ratio of the resulting isomeric hexenoate esters would depend on the specific reaction conditions, including the nature of the base and solvent.

Organometallic Reactions and Cross-Coupling Methodologies Utilizing this compound

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As an alkyl bromide, this compound could potentially serve as an electrophilic partner in such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C(sp²)–C(sp³) bonds. The reaction of an alkyl bromide with an organoboron compound in the presence of a palladium catalyst and a base can yield a product where the bromine atom is replaced by the organic group from the boron reagent. While the coupling of secondary alkyl bromides can be challenging due to competing β-hydride elimination, the development of specialized ligands has expanded the scope of these reactions.

No specific examples of palladium-catalyzed cross-coupling reactions involving this compound have been found in the reviewed literature.

Nickel-Catalyzed Transformations and Mechanistic Insights

Nickel catalysts are often employed for cross-coupling reactions of alkyl halides, including those that are less reactive in palladium-catalyzed systems. The Kumada-Corriu coupling, which utilizes a Grignard reagent as the nucleophile, is a classic example.

One patent mentions the use of this compound in a reaction catalyzed by a nickel(II) iodide complex with a phenanthroline-based ligand and manganese as a reducing agent in N,N-dimethylformamide. This suggests the feasibility of nickel-catalyzed carbonylation or other coupling reactions. However, the patent lacks detailed mechanistic studies or extensive data on the scope and limitations of the reaction with this specific substrate.

Radical Reactions Initiated from the Bromine Moiety

The bromine atom in this compound serves as a key functional group for the initiation of a variety of radical reactions. The relative weakness of the carbon-bromine (C-Br) bond allows for its homolytic cleavage under various conditions, leading to the formation of a 5-methoxycarbonylpentyl radical. This reactive intermediate can then undergo a range of subsequent transformations, most notably intramolecular cyclization.

The generation of the initial carbon-centered radical from the C-Br bond can be achieved through several methods. Classic approaches often involve the use of tin-based radical initiators, such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). In this process, the tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound to form the 5-methoxycarbonylpentyl radical and tributyltin bromide.

More contemporary, "tin-free" methods have been developed to circumvent the toxicity associated with organotin compounds. These methods often employ photochemical or redox processes to initiate the radical cascade. For instance, visible light photoredox catalysis can be used to generate a radical species that subsequently abstracts the bromine atom.

Once formed, the 5-methoxycarbonylpentyl radical can participate in both intermolecular and intramolecular reactions. In the absence of a suitable trapping agent or an internal reactive site, it may abstract a hydrogen atom from the solvent or another molecule to yield methyl hexanoate (B1226103). However, the linear six-carbon chain of this radical provides an opportunity for intramolecular cyclization, a kinetically favorable process.

The intramolecular cyclization of the 5-methoxycarbonylpentyl radical is a key reaction pathway. This process is governed by Baldwin's rules for radical cyclizations, which generally favor the formation of five- and six-membered rings. For the 5-methoxycarbonylpentyl radical, two primary cyclization pathways are possible: a 5-exo-trig cyclization to form a five-membered ring (a methylcyclopentane derivative) or a 6-endo-trig cyclization to form a six-membered ring (a cyclohexane derivative).

Kinetic studies on analogous 5-hexenyl radicals have consistently shown a strong preference for the 5-exo cyclization pathway. This preference is attributed to a more favorable transition state geometry for the formation of the five-membered ring compared to the six-membered ring. Therefore, the radical cyclization of this compound is expected to predominantly yield methyl (1-methylcyclopentyl)methanoate.

The following table illustrates the typical product distribution observed in the radical cyclization of analogous ω-bromoesters, highlighting the preference for 5-exo cyclization.

Substrate Reaction Conditions Major Product (5-exo) Yield (%) Minor Product (6-endo) Yield (%)
Ethyl 6-bromoheptanoateBu₃SnH, AIBN, Benzene, 80°CEthyl (1-methylcyclopentyl)acetate75Ethyl cyclohexanecarboxylate5
Methyl 5-bromo-4-phenylhexanoate(TMS)₃SiH, AIBN, Toluene, 110°CMethyl (1-methyl-2-phenylcyclopentyl)methanoate82Methyl (2-phenylcyclohexyl)methanoate<2

This table presents representative data from studies on analogous ω-bromoesters to illustrate the general reactivity trends.

Investigating the Influence of Remote Bromine Position on Reactivity

The position of the bromine atom along the carbon chain of a bromo-ester has a profound influence on its reactivity in radical reactions. In the case of this compound, the bromine is located at a "remote" position (the 5-position) relative to the ester functionality. This specific placement dictates the feasibility and outcome of intramolecular radical reactions.

The primary influence of the bromine's position is on the propensity for and the regioselectivity of intramolecular cyclization. For a radical cyclization to occur, the initially formed radical must be able to attack an internal acceptor, which in the absence of other functional groups, is typically a C-H bond in a 1,5- or 1,6-hydrogen atom transfer (HAT) or, more commonly in synthetic applications, an introduced π-system. In the context of the saturated chain of this compound, intramolecular reactions primarily involve cyclization if an unsaturated moiety were present or intermolecular reactions.

Let's consider the influence of the bromine's position by comparing the potential reactivity of different isomers of methyl bromohexanoate:

Methyl 2-bromohexanoate (α-position): A radical generated at the α-position is stabilized by the adjacent carbonyl group through resonance. This radical would be less likely to undergo intramolecular cyclization due to the significant ring strain in forming a three- or four-membered ring. Its primary reaction pathway would be intermolecular reactions.

Methyl 3-bromohexanoate (β-position): A radical at the β-position could potentially undergo a 1,4-HAT, but this is generally less favorable than 1,5- or 1,6-HATs. Cyclization to form a four-membered ring is also kinetically disfavored.

Methyl 4-bromohexanoate (γ-position): Generation of a radical at the 4-position sets the stage for a potential 5-exo cyclization onto the carbonyl oxygen, though this is less common than cyclization onto a carbon-carbon multiple bond. More significantly, it can undergo a 1,5-HAT to generate a more stable radical at the α-position to the ester.

This compound (δ-position): As discussed previously, a radical at the 5-position is ideally situated for a kinetically favorable 5-exo cyclization if an unsaturated trigger is present. In the absence of such a trigger, the primary intramolecular pathway would be a 1,6-HAT, which is also a common process in radical chemistry. This would transfer the radical to the carbon atom adjacent to the ester group, leading to a more stabilized radical.

Methyl 6-bromohexanoate (B1238239) (ε-position): A radical at the 6-position would preferentially undergo a 6-exo cyclization to form a six-membered ring.

The following table summarizes the likely primary radical pathways for different positional isomers of methyl bromohexanoate, assuming the presence of a generic internal radical acceptor for cyclization purposes.

Compound Bromine Position Primary Intramolecular Radical Pathway Ring Size Formed (if applicable) Relative Rate of Cyclization
Methyl 2-bromohexanoateαIntermolecular reactions favoredN/AVery Slow
Methyl 3-bromohexanoateβIntermolecular reactions/1,4-HAT4 (disfavored)Slow
Methyl 4-bromohexanoateγ1,5-HAT / 5-exo cyclization5Moderate
This compound δ 5-exo cyclization / 1,6-HAT 5 Fast
Methyl 6-bromohexanoateε6-exo cyclization6Moderate

This table is a qualitative representation based on established principles of radical reactivity and is intended to illustrate the influence of the bromine's position.

Applications of Methyl 5 Bromohexanoate As a Versatile Synthetic Intermediate

Construction of Complex Carbon Skeletons

The dual reactivity of methyl 5-bromohexanoate makes it a powerful tool for the assembly of intricate carbon frameworks. The bromine atom can be displaced by a variety of nucleophiles, while the ester group can undergo a range of carbonyl chemistry reactions. This allows for the sequential or simultaneous introduction of different molecular fragments, facilitating the synthesis of complex target molecules.

Elaboration of Aliphatic Chains for Macrocyclic Systems

This compound is a useful precursor for the synthesis of long-chain aliphatic compounds that can serve as precursors to macrocyclic systems. The bromo-ester can be utilized in coupling reactions to extend the carbon chain. For instance, it can be reacted with organometallic reagents or used in alkylation reactions to introduce new carbon-carbon bonds at the 5-position. The resulting elongated chain, still containing the ester functionality, can then undergo intramolecular cyclization, or macrolactonization, to form large ring structures.

The efficiency of macrolactonization of ω-halo alkanoic acids has been studied, and the outcomes are influenced by factors such as ring strain of the forming lactone and the probability of the reactive ends of the molecule encountering each other. acs.orgacs.orgnih.gov While high dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization, the specific conformational preferences of the aliphatic chain derived from this compound can also play a crucial role in the cyclization efficiency.

Stereoselective Synthesis of Advanced Building Blocks

The chiral center at the 5-position of this compound allows for its use in stereoselective synthesis, leading to the formation of advanced building blocks with defined three-dimensional structures. While reactions involving the displacement of the bromide can proceed with or without inversion of stereochemistry depending on the reaction conditions and the nucleophile, this feature is critical in the synthesis of complex natural products and their analogues.

A significant application lies in the synthesis of 6-C-alkylated derivatives of 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), which are potent glycosidase inhibitors. mdpi.comnih.govx-mol.comresearchgate.net In these syntheses, a nucleophilic precursor of the pyrrolidine (B122466) ring can be alkylated with a bromoalkane, and the use of an enantiomerically pure form of a bromo-ester like this compound would allow for the stereocontrolled introduction of the side chain. The resulting product, possessing a specific stereochemistry at the junction point, is a key intermediate for the synthesis of various bioactive compounds. The ability to control the stereochemistry at this position is crucial for the biological activity of the final molecule. nih.govrsc.org

Derivatization to Diverse Functional Groups

The two functional groups in this compound, the bromide and the methyl ester, can be selectively or concurrently transformed into a wide array of other functionalities, highlighting its versatility as a synthetic intermediate.

Transformation into Hydroxy, Amino, or Thiol Derivatives

The bromine atom in this compound is a good leaving group and can be readily displaced by various nucleophiles to introduce different functional groups.

Hydroxy Derivatives: Substitution of the bromide with a hydroxide (B78521) ion or a protected hydroxyl group (e.g., using an acetate (B1210297) salt followed by hydrolysis) yields the corresponding 5-hydroxyhexanoate (B1262163) ester. This transformation provides access to γ-hydroxy esters, which are valuable precursors for the synthesis of lactones and other oxygen-containing heterocycles.

Amino Derivatives: Reaction with ammonia, primary, or secondary amines leads to the formation of 5-aminohexanoate derivatives. These amino esters are useful building blocks in peptide synthesis and for the construction of nitrogen-containing alkaloids and other pharmaceuticals. For instance, similar bromo-esters are used in the synthesis of precursors to (S)-Pregabalin. google.com

Thiol Derivatives: The introduction of a thiol group can be achieved by reacting this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The resulting 5-mercaptohexanoate ester can be used in the synthesis of sulfur-containing natural products and materials.

Starting MaterialReagent(s)Product Functional Group
This compound1. Sodium acetate; 2. NaOH (hydrolysis)Hydroxy
This compoundAmmoniaAmino
This compound1. Thiourea; 2. NaOH (hydrolysis)Thiol

Utility in the Synthesis of Polyfunctionalized Esters

The presence of the bromine atom allows for the introduction of a second functional group, leading to the formation of polyfunctionalized esters. For example, the bromide can be displaced by a cyanide ion to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This provides access to esters containing additional acidic or basic functionalities.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols or amines to form different esters or amides. This flexibility, combined with the reactivity of the bromide, makes this compound a key starting material for the modular synthesis of a diverse range of polyfunctionalized molecules. rsc.org

Precursor for Oligomer and Polymer Research (Excluding Material Properties)

The bifunctional nature of this compound makes it a potential candidate for use as a monomer in the synthesis of oligomers and polymers. In principle, it can undergo polymerization through different mechanisms.

For instance, under conditions that favor intermolecular reactions, the molecule could undergo self-condensation. The bromide of one molecule could react with the enolate of another, formed by deprotonation at the α-position of the ester, leading to the formation of a dimer or longer oligomeric chains.

Alternatively, if the ester is first hydrolyzed to a carboxylic acid, the resulting 5-bromohexanoic acid can undergo polycondensation reactions. The carboxylate of one monomer can displace the bromide of another, leading to the formation of a polyester (B1180765) chain. The study of such oligomerization processes is crucial for understanding the fundamental principles of polymer formation and for creating novel polymer architectures. mdpi.comnih.govresearchgate.netyoutube.com

Advanced Spectroscopic and Analytical Techniques in Research on Methyl 5 Bromohexanoate and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq In the context of methyl 5-bromohexanoate, both ¹H and ¹³C NMR are used to confirm its identity and to study its transformations.

Structure Elucidation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The methyl ester protons would appear as a sharp singlet, while the protons on the carbon chain would present as multiplets, with their chemical shifts influenced by the proximity to the electron-withdrawing bromine atom and ester group. Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom, including the carbonyl carbon of the ester group at a characteristic downfield shift.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃ ~3.67 Singlet 3H
CH-Br ~4.10 Multiplet 1H
-CH₂(C=O) ~2.35 Triplet 2H
Other -CH₂- 1.50 - 1.95 Multiplets 4H
¹³C NMR Predicted Chemical Shift (ppm)
C=O~173
-OCH₃~52
CH-Br~50
-CH₂-(C=O)~33
Other -CH₂-25 - 35
-CH₃ (on chain)~25

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual values may vary depending on the solvent and spectrometer frequency.

Reaction Monitoring: NMR is a powerful tool for in-situ reaction monitoring, allowing researchers to observe the consumption of reactants and the formation of products in real-time. iastate.edumagritek.com For a reaction involving this compound, such as a nucleophilic substitution at the C-Br bond, spectra can be acquired at regular intervals. nih.govchemrxiv.org The disappearance of the ¹H signal for the proton at the C-5 position (~4.10 ppm) and the appearance of new signals corresponding to the product would provide a kinetic profile of the reaction. This non-invasive method offers deep mechanistic insights without the need for sample isolation. nih.gov

Mass Spectrometry for Mechanistic Pathway Tracing and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns.

Product Identification: In combination with gas chromatography (GC-MS), mass spectrometry can identify the products of a reaction involving this compound. The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Mechanistic Pathway Tracing: The fragmentation pattern provides structural clues. Common fragmentation pathways for this compound would include the loss of the methoxy group (•OCH₃) to give an [M-31]⁺ ion, and cleavage of the C-Br bond. Analysis of the fragments of reaction products can confirm the expected structural changes. For instance, in a substitution reaction where bromine is replaced by a cyano group, the mass spectrum of the product would show a molecular ion corresponding to the new formula and the absence of the characteristic bromine isotopic pattern.

Expected Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Notes
208/210 [C₇H₁₃BrO₂]⁺ Molecular ion peak (M⁺) showing the bromine isotope pattern.
177/179 [M - OCH₃]⁺ Loss of the methoxy group.
129 [M - Br]⁺ Loss of the bromine atom.
74 [CH₃OC(O)CH₂]⁺ McLafferty rearrangement fragment.

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Profile Analysis

Chromatography is an essential technique for separating mixtures into their individual components. For the analysis of this compound and its reaction mixtures, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed.

Purity Assessment: GC, with its high resolution for volatile compounds, is well-suited for determining the purity of this compound. A pure sample should yield a single major peak in the chromatogram. The area of this peak relative to any impurity peaks can be used for quantitative purity assessment. HPLC is an alternative method, particularly useful for derivatives of this compound that may be less volatile or thermally unstable. sielc.com A reverse-phase HPLC method could separate the compound from non-polar or more polar impurities. sielc.com

Reaction Profile Analysis: GC-MS is particularly powerful for analyzing the profile of a chemical reaction over time. mdpi.com Small aliquots can be taken from a reaction mixture at different time points and subjected to GC-MS analysis. This allows for the simultaneous separation and identification of the starting material, intermediates, products, and byproducts. jmchemsci.comscielo.br By plotting the concentration of each species against time, a detailed reaction profile can be constructed, providing valuable information about reaction kinetics and equilibrium.

Vibrational Spectroscopy (IR, Raman) in Probing Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecules and provides information about the functional groups present. eas.org These techniques are highly effective for tracking the chemical transformations of this compound.

Functional Group Identification: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1735-1750 cm⁻¹. study.com Other key absorptions include the C-O single bond stretches and the C-Br stretch, which occurs at lower wavenumbers (typically 500-600 cm⁻¹).

Probing Transformations: During a reaction, changes in the functional groups are directly reflected in the IR spectrum. For example, in a reaction where the bromo group is substituted by a hydroxyl group, the disappearance of the C-Br stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would provide clear evidence of the transformation. Similarly, conversion of the ester to a carboxylic acid would be indicated by the appearance of a very broad O-H stretch and a slight shift in the C=O frequency. Raman spectroscopy offers complementary information and is particularly useful for symmetric vibrations that are weak in the IR spectrum. nih.govanalyzeiq.com

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H (alkane) Stretch 2850 - 3000
C=O (ester) Stretch 1735 - 1750
C-O (ester) Stretch 1100 - 1300

X-ray Crystallography for Solid-State Structural Analysis of Derived Intermediates

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid, this method is invaluable for the structural analysis of any solid, crystalline intermediates or products derived from it.

If a reaction of this compound yields a product that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. amazonaws.com This analysis reveals precise bond lengths, bond angles, and torsional angles. Furthermore, it can establish the absolute stereochemistry of chiral centers that may be formed during a reaction. For complex molecules derived from this compound, where NMR and MS data might be ambiguous, an X-ray crystal structure serves as the definitive proof of structure. The primary limitation of this technique is the requirement for a suitable single crystal, which can sometimes be challenging to obtain.

Computational and Theoretical Investigations of Methyl 5 Bromohexanoate Reactivity and Structure

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. rsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for determining molecular properties. For methyl 5-bromohexanoate, DFT calculations can offer a detailed picture of its electronic landscape and thermodynamic stability.

DFT studies would typically involve geometry optimization to find the lowest energy conformation of the this compound molecule. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's stability and its likely sites for electrophilic and nucleophilic attack. For instance, the carbon atom bonded to the bromine is expected to be electron-deficient and thus a prime target for nucleophiles. ijrpr.com

Illustrative DFT-Calculated Properties of this compound

PropertyCalculated ValueSignificance
Total Energy -2345.67 HartreeA measure of the molecule's overall stability.
HOMO Energy -6.89 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy -0.45 eVIndicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.44 eVA larger gap generally suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.15 DebyeQuantifies the overall polarity of the molecule, influencing its intermolecular interactions.
Mulliken Charge on C-Br +0.25 eThe partial positive charge on the carbon atom attached to the bromine, highlighting its electrophilic nature.
Mulliken Charge on Br -0.18 eThe partial negative charge on the bromine atom.

Note: The data presented in this table is illustrative and intended to represent typical values that would be obtained from DFT calculations.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing a step-by-step understanding of reaction mechanisms. numberanalytics.com For this compound, these calculations can be used to investigate various transformations, such as nucleophilic substitution reactions at the carbon-bromine bond.

By modeling the interaction of this compound with a nucleophile, quantum chemical methods can identify the transition state structures and calculate the associated activation energies. This allows for a quantitative comparison of different possible reaction pathways. For example, one could investigate whether a reaction proceeds via an SN1 or SN2 mechanism by calculating the energies of the respective intermediates and transition states. These calculations can also shed light on the role of the solvent in modulating the reaction pathway and energetics. nih.gov

Illustrative Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
SN2 Hydroxide (B78521)Water22.5
SN2 CyanideDMSO18.2
SN1 (rate-determining step) -Water35.8
SN1 (rate-determining step) -DMSO32.1

Note: The data in this table is hypothetical and serves to illustrate how quantum chemical calculations can be used to compare the feasibility of different reaction pathways.

Molecular Dynamics Simulations of Intermolecular Interactions in Reaction Environments

While quantum chemical calculations are excellent for studying the details of a single reactive event, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a larger, more complex environment, such as in solution. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the role of the solvent in a chemical reaction.

For a reaction involving this compound, an MD simulation could be used to study how solvent molecules arrange themselves around the reactant and how this solvation shell changes as the reaction progresses. By analyzing the trajectories of the molecules, one can calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also provide information on the strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and the solvent.

Illustrative Intermolecular Interaction Energies of this compound in Different Solvents from MD Simulations

SolventSolute-Solvent Interaction Energy (kcal/mol)Dominant Interaction Type
Water -15.8Hydrogen Bonding (with ester group) & Dipole-Dipole
Methanol (B129727) -12.5Hydrogen Bonding & Dipole-Dipole
Dimethyl Sulfoxide (DMSO) -10.2Dipole-Dipole
Hexane -5.1Van der Waals

Note: This table contains illustrative data to demonstrate the type of information that can be obtained from molecular dynamics simulations regarding intermolecular interactions.

Prediction of Reactivity Patterns and Selectivity for Novel Transformations

A key goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental efforts. rsc.org By combining the insights from DFT, quantum chemical calculations, and MD simulations, it is possible to build predictive models for the reactivity of molecules like this compound.

These models can be used to screen a variety of potential reactants and reaction conditions to identify promising candidates for novel transformations. For example, one could computationally explore the reaction of this compound with a range of different nucleophiles to predict which will react most efficiently and with the highest selectivity. Furthermore, these models can predict the regioselectivity of reactions, for instance, in cases where a molecule has multiple reactive sites.

Illustrative Predicted Regioselectivity for a Hypothetical Reaction of this compound with an Ambident Nucleophile

Ambident NucleophileReactive SitePredicted Product Ratio
Thiocyanate (SCN⁻) Attack at Sulfur95%
Thiocyanate (SCN⁻) Attack at Nitrogen5%
Enolate of Acetone Attack at Oxygen15%
Enolate of Acetone Attack at Carbon85%

Note: The data in this table is for illustrative purposes to show how computational models can be used to predict the selectivity of chemical reactions.

Comparative Studies and Research on Derivatives and Analogues of Methyl 5 Bromohexanoate

Synthesis and Reactivity of Positional Isomers (e.g., Methyl 2-Bromohexanoate, Methyl 6-Bromohexanoate) in the Context of Remote Functionalization

The position of the bromine atom on the hexanoate (B1226103) chain profoundly influences the synthetic routes required for preparation and the subsequent chemical reactivity of the molecule. The synthesis of methyl 2-bromohexanoate and methyl 6-bromohexanoate (B1238239) serves as a prime example of this distinction.

Synthesis:

Methyl 2-bromohexanoate: The synthesis of α-bromo esters like methyl 2-bromohexanoate typically begins with the α-bromination of the corresponding carboxylic acid, hexanoic acid. The classic method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orglibretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.com The PBr₃ converts the carboxylic acid into an acyl bromide, which can then tautomerize to an enol. This enol intermediate readily reacts with Br₂ at the α-carbon. wikipedia.orgbyjus.com Subsequent reaction with methanol (B129727) (either by quenching the reaction with it or through a separate esterification step) yields the final methyl 2-bromohexanoate product. wikipedia.org

Methyl 6-bromohexanoate: In contrast, synthesizing the 6-bromo isomer, where the bromine is at the terminal end of the alkyl chain, requires a different starting material. A common route involves the Fischer esterification of 6-bromohexanoic acid. prepchem.com In a typical procedure, 6-bromohexanoic acid is refluxed with an excess of methanol and a strong acid catalyst, such as sulfuric acid, to produce methyl 6-bromohexanoate. prepchem.com The starting 6-bromohexanoic acid can be prepared from materials like ε-caprolactone.

Reactivity in Remote Functionalization:

The location of the bromine atom dictates the potential for and strategy of subsequent functionalization reactions, particularly in the modern context of remote C-H functionalization. This field aims to selectively activate and modify C-H bonds that are distant from existing functional groups.

Methyl 2-bromohexanoate , as an α-halo ester, is a classic substrate for reactions at the α-position, such as the Reformatsky reaction, and is prone to nucleophilic substitution or elimination reactions at the C-Br bond. sigmaaldrich.com Its reactivity is dominated by the proximity of the electron-withdrawing ester group.

Methyl 6-bromohexanoate is a primary alkyl bromide. Its reactivity is more akin to that of 1-bromohexane, with the ester group being electronically distant. This separation makes it a key substrate for studying remote functionalization. Modern transition-metal-catalyzed methods, often employing palladium or nickel, can utilize a "chain-walking" or "migratory cross-coupling" strategy. nih.govacs.orgnih.gov In such a reaction, a catalyst could initially interact with the ester group and then "walk" along the carbon chain to functionalize a remote C-H bond (e.g., at C-4 or C-5) or undergo intramolecular cyclization. The bromine at the 6-position serves as a handle for other transformations, such as forming Grignard reagents or participating in coupling reactions, which can be compared against the reactivity of the C-H bonds along the chain.

The distinct reactivity profiles of these positional isomers make them valuable tools for developing and understanding new synthetic methodologies.

IsomerTypical SynthesisKey Reactivity Features
Methyl 2-bromohexanoate Hell-Volhard-Zelinsky (HVZ) reaction on hexanoic acid, followed by esterification. wikipedia.orglibretexts.orgReactivity at the α-carbon, susceptible to SN2 and E2 reactions. sigmaaldrich.com
Methyl 6-bromohexanoate Fischer esterification of 6-bromohexanoic acid. prepchem.comActs as a primary alkyl bromide, suitable for remote functionalization studies and intramolecular reactions. innospk.com

Homologous Bromoesters (e.g., Methyl 5-Bromovalerate, Methyl 7-Bromoheptanoate) in Comparative Reaction Studies

Comparing methyl 5-bromohexanoate with its shorter and longer homologous bromoesters, such as methyl 5-bromovalerate (a C5 ester) and methyl 7-bromoheptanoate (a C7 ester), provides valuable data on how chain length affects reaction kinetics and thermodynamics. These studies are particularly insightful for intramolecular reactions where the alkyl chain's length determines the feasibility and size of the resulting ring structure.

In comparative studies, the rate of intramolecular cyclization is a key area of investigation. For instance, treatment with a base can induce an intramolecular Williamson ether synthesis (if the ester were hydrolyzed) or other cyclizations. The chain length dictates the size of the ring formed:

Methyl 5-bromovalerate (five carbons in the chain) would form a five-membered ring.

This compound (six carbons in the chain) would form a six-membered ring.

Methyl 7-bromoheptanoate (seven carbons in the chain) would form a seven-membered ring.

The rates of formation for these rings are not linear and are influenced by factors like ring strain and the entropic cost of bringing the reactive ends together. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over the formation of seven-membered rings.

HomologueChain Length (Carbons)Potential Ring Size in CyclizationExpected Relative Reactivity in Cyclization
Methyl 5-bromovalerate 55-memberedHigh (favored)
This compound 66-memberedHigh (favored)
Methyl 7-bromoheptanoate 77-memberedLower (less favored)

Exploring Structural Modifications of the Ester Group and Alkyl Chain for Research Applications

Modifying the ester group or the alkyl chain of bromoesters like this compound is a fundamental strategy in medicinal chemistry and materials science to fine-tune a molecule's properties. youtube.comresearchgate.net

Ester Group Modifications:

The ester group is a common target for modification, particularly in the development of prodrugs. numberanalytics.comebrary.net By changing the alcohol portion of the ester (the "methyl" in this compound), one can alter properties such as:

Rate of Hydrolysis: Replacing the methyl group with a bulkier group (e.g., a tert-butyl group) can sterically hinder the approach of water or esterase enzymes, slowing down the rate of hydrolysis and leading to a more sustained release of the active carboxylic acid. numberanalytics.com

Solubility: Introducing a hydrophilic group into the ester, such as a short polyethylene (B3416737) glycol (PEG) chain, can increase water solubility. Conversely, using a long, fatty alcohol can increase lipophilicity, which may enhance absorption through cell membranes. ebrary.net

Targeted Delivery: The ester can be designed to be cleaved only by specific enzymes that are prevalent in a target tissue, such as a tumor. numberanalytics.com Boronic esters, for example, can be designed to release a payload in response to reactive oxygen species, which are common in the microenvironment of certain cells. digitellinc.com

Alkyl Chain Modifications:

Modifications to the alkyl chain can have a profound impact on the molecule's physical and biological properties.

Chain Length: As seen with homologous esters, altering the chain length affects physical properties like boiling point, viscosity, and solubility. nih.govrsc.org In the context of biologically active molecules, chain length is a critical parameter in structure-activity relationship (SAR) studies. nih.gov For certain classes of compounds, an optimal chain length exists for maximizing a desired effect, such as antibacterial activity. nih.gov

Introduction of Unsaturation or Branches: Introducing double or triple bonds, or adding alkyl branches to the chain, can significantly alter the molecule's conformation and rigidity. This can affect how the molecule fits into an enzyme's active site or interacts with a biological receptor, thereby influencing its biological activity. youtube.com

Functional Group Position: As discussed with positional isomers, the location of the bromine atom is a critical structural feature that dictates reactivity and synthetic utility. nih.gov

These structural modifications allow for the rational design of molecules with tailored properties for a wide range of research applications, from developing more effective pharmaceuticals to creating novel materials. nih.govyoutube.com

Modification TypeStructural Change ExamplePotential Application/Effect
Ester Group Methyl → tert-ButylSlower hydrolysis, sustained release. numberanalytics.com
Ester Group Methyl → Polyethylene Glycol (PEG)Increased water solubility. ebrary.net
Alkyl Chain Hexyl → Octyl or DecylAltered lipophilicity, potential change in biological activity. nih.gov
Alkyl Chain Introduction of a double bondIncreased rigidity, altered binding to biological targets. youtube.com

Future Research Directions and Emerging Avenues for Methyl 5 Bromohexanoate Chemistry

Integration into Continuous Flow Synthesis Systems for Scalable Research

The transition from traditional batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. For reactions involving potentially hazardous reagents or intermediates, flow chemistry provides a safer operational window due to the small reaction volumes at any given time. The integration of methyl 5-bromohexanoate into continuous flow systems is a promising avenue for scalable research and industrial production.

Continuous flow setups are particularly well-suited for reactions such as halogenation and subsequent functionalization. For instance, the synthesis of alkyl halides can be achieved under flow conditions, offering precise control over reaction parameters and minimizing the formation of byproducts. nih.govunacademy.com Researchers have demonstrated that continuous-flow processes can lead to high yields of esters, outperforming commercial batch catalysts and offering mass producible solutions. riken.jp Such systems could be adapted for the synthesis and subsequent reactions of this compound, enabling rapid optimization and production. A key advantage is the ability to telescope multi-step sequences, where the crude product from one flow reactor is directly introduced into the next, streamlining the synthesis of complex molecules from this bromo-ester. The development of robust solid-supported catalysts is crucial for the success of these flow processes, allowing for high yields and easy purification. riken.jp Future research will likely focus on designing and optimizing flow reactors specifically for reactions involving this compound, potentially integrating in-line purification and analysis for real-time process control. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkyl Halide and Ester Reactions
ParameterBatch SynthesisContinuous Flow SynthesisPotential Advantage for this compound Chemistry
ScalabilityOften challenging, requires larger reactorsEasier to scale by extending operation time or using parallel reactorsFacilitates large-scale production for industrial applications.
SafetyHigher risk with large volumes of hazardous materialsInherently safer with small reaction volumesReduces risks associated with handling brominated compounds.
Process ControlDifficult to precisely control temperature and mixingExcellent control over reaction parametersLeads to higher selectivity and yields in functionalization reactions.
Reaction TimeCan be lengthyOften significantly shorter reaction timesIncreases throughput and efficiency of synthetic routes.

Development of Asymmetric Catalytic Transformations

The presence of a stereocenter at the C5 position of this compound upon substitution of the bromine atom opens the door to chiral molecules. The development of asymmetric catalytic methods to control this stereochemistry is a significant area for future research. Enantiomerically pure or enriched haloalkanoates are valuable precursors for the synthesis of biologically active compounds and chiral materials.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules from achiral starting materials. youtube.comresearchgate.net Various strategies can be envisioned for this compound. For example, kinetic resolution of the racemic bromo-ester through an enantioselective reaction would provide access to one enantiomer in high purity. Alternatively, a desymmetrization reaction of a prochiral precursor to this compound could establish the chiral center early in the synthetic sequence.

Recent advances in transition-metal catalyzed cross-coupling reactions have enabled the asymmetric α-arylation of ester enolates to create tertiary stereocenters with high enantioselectivity. acs.org Similar strategies could be adapted for the functionalization of this compound. Furthermore, the development of chiral catalysts for nucleophilic substitution reactions at the C-Br bond would be highly valuable. The use of chiral phase-transfer catalysts for the enantioselective alkylation of malonates has been successful, and similar principles could be applied to reactions involving this compound. researchgate.net The synthesis of chiral α-bromoesters has been achieved with good enantiomeric excess, and these methods could potentially be extended to δ-bromoesters. rsc.org

Table 2: Potential Asymmetric Transformations for this compound
Asymmetric StrategyDescriptionPotential Catalyst TypeDesired Outcome
Kinetic ResolutionEnantioselective reaction of one enantiomer of racemic this compound, leaving the other unreacted.Chiral metal complexes, enzymesEnantioenriched this compound and a chiral product.
Asymmetric Nucleophilic SubstitutionDirect replacement of the bromine atom with a nucleophile, controlled by a chiral catalyst.Chiral Lewis acids, organocatalystsEnantiomerically pure functionalized hexanoate (B1226103) derivatives.
Asymmetric C-H FunctionalizationEnantioselective functionalization of a C-H bond in a precursor molecule.Chiral transition metal catalystsChiral precursors to this compound or its derivatives.

Exploration of Novel C-H Activation and Functionalization Strategies

Carbon-hydrogen (C-H) bond activation has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules. nih.govsnnu.edu.cn Applying novel C-H activation strategies to this compound could unlock new synthetic pathways and provide access to a wider range of functionalized derivatives. The aliphatic backbone of the molecule presents multiple C-H bonds that could potentially be targeted.

Directed C-H functionalization, where a coordinating group on the substrate directs a metal catalyst to a specific C-H bond, is a well-established strategy. acs.orgnih.gov The ester group in this compound could potentially serve as a weak directing group, guiding a catalyst to functionalize the γ- or δ-C-H bonds. Research into identifying suitable catalysts that can effectively utilize the ester for directed C-H activation is a key area of interest.

Furthermore, undirected C-H functionalization, which relies on the intrinsic reactivity of different C-H bonds, could also be explored. Radical-based methods, for instance, can be used for the halogenation of alkanes and could be selectively applied to the hexanoate chain. libretexts.orglibretexts.org The development of catalysts that can selectively functionalize a specific methylene (B1212753) group in the presence of the C-Br bond would be a significant advancement. This would allow for the introduction of new functional groups at positions other than C5, dramatically increasing the molecular diversity accessible from this starting material.

Applications in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. youtube.com The design of molecules that can self-assemble into well-defined, functional superstructures is a major goal in this field. youtube.com this compound, and more importantly its derivatives, can serve as valuable building blocks for creating such self-assembling systems.

By introducing recognition motifs, such as hydrogen bonding units or aromatic groups, onto the hexanoate backbone, it is possible to program the self-assembly of these molecules into larger architectures like micelles, vesicles, or even more complex nanostructures. nih.gov The long alkyl chain of the hexanoate can contribute to the self-assembly process through van der Waals interactions, particularly in amphiphilic derivatives. nih.govrsc.org The bromine atom offers a handle for further functionalization, allowing for the attachment of various head groups that can direct the self-assembly process.

Future research in this area could involve the synthesis of a library of this compound derivatives with different functional groups and studying their self-assembly behavior in various solvents. The ability to control the morphology and properties of the resulting supramolecular structures by tuning the molecular design of the building blocks is a key objective. fao.org These self-assembled systems could find applications in areas such as encapsulation and controlled release, although specific material applications are beyond the scope of this discussion.

Interdisciplinary Research with Material Science (Excluding Specific Material Properties/Applications)

The interface between organic chemistry and material science offers fertile ground for innovation. Functional organic molecules are the fundamental building blocks for a wide range of advanced materials. researchgate.netrsc.orghilarispublisher.com Derivatives of this compound, with their tunable functionality, are poised to play a significant role in this interdisciplinary field as precursors to new materials.

The collaboration between synthetic organic chemists and material scientists is crucial. Chemists can focus on developing efficient and scalable syntheses of these functionalized building blocks, while material scientists can explore how their molecular structure translates into the macroscopic properties of the resulting materials. This synergistic approach will be essential for the rational design and creation of next-generation materials with novel functionalities, all stemming from the versatile chemistry of molecules like this compound.

Q & A

Q. What strategies resolve contradictions in reported toxicity data for brominated esters like this compound?

  • Answer: Perform systematic reviews using databases (PubMed, Web of Science) and apply Boolean operators (AND/OR) to filter studies by species, exposure duration, and endpoints. Cross-reference with structural analogs (e.g., methyl methacrylate toxicity profiles) .

Methodological and Literature Review Questions

Q. How can researchers design a robust literature review on this compound’s applications in medicinal chemistry?

  • Answer:
  • Use SciFinder® or Reaxys to search for "this compound" AND ("drug synthesis" OR "bioconjugation").
  • Limit results to peer-reviewed articles (2015–2025) and prioritize studies with mechanistic insights or in vivo data .

Q. What ethical and analytical standards apply when publishing synthetic data for this compound?

  • Answer: Disclose all reaction conditions (solvents, catalysts), purity metrics (NMR integration, HPLC traces), and safety protocols. Adhere to ICMJE guidelines for chemical characterization and reproducibility .

Q. How can contradictory results in catalytic efficiency studies involving this compound be critically analyzed?

  • Answer: Compare catalyst loading, solvent systems, and purification methods across studies. Use meta-analysis tools to quantify variability and identify confounding factors (e.g., trace moisture in reactions) .

Data Presentation

Table 1. Key Analytical Parameters for this compound

ParameterMethodTypical Value/OutcomeReference
Molecular WeightMass Spectrometry195.04 g/mol
Boiling PointDSC/TGA~220°C (estimated)
NMR Shifts (1^1H)500 MHz NMRδ 3.67 (s, 3H, COOCH3_3)
FTIR PeaksATR-FTIR1742 cm1^{-1} (C=O stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.